
4-Chlorobenzoate
Overview
Description
4-chlorobenzoate is a chlorobenzoate that is the conjugate base of 4-chlorobenzoic acid. It has a role as a bacterial xenobiotic metabolite. It derives from a benzoate. It is a conjugate base of a 4-chlorobenzoic acid.
Scientific Research Applications
Bioremediation
Role in Degradation Pathways
4-Chlorobenzoate is a significant intermediate in the microbial degradation of polychlorinated biphenyls (PCBs). Certain bacterial strains, such as Alcaligenes sp. strain ALP83, utilize this compound as a substrate to metabolize PCBs into less harmful substances. The degradation pathway involves the conversion of this compound into 4-hydroxybenzoate, which can then be further degraded to carbon dioxide and other benign products . This bioremediation process is crucial for detoxifying environments contaminated with chlorinated aromatic compounds.
Enzymatic Mechanisms
The enzymatic degradation of this compound is facilitated by specific enzymes like this compound:Coenzyme A ligase (CBL). This enzyme catalyzes the thioesterification of this compound, enhancing its reactivity and enabling further breakdown through microbial pathways. Mutations in the CBL enzyme have been engineered to improve its efficiency in catalyzing reactions with various chlorinated substrates, showcasing the potential for biotechnological applications in environmental cleanup .
Chemical Synthesis
Synthesis of Derivatives
this compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess biological activity. For instance, acyl thiourea derivatives synthesized from this compound have shown promising antibacterial and antifungal properties . These derivatives are characterized through spectroscopic methods and demonstrate enhanced biological activity compared to their parent compounds.
Medicinal Chemistry
In medicinal chemistry, compounds derived from this compound have been explored for their potential therapeutic effects. Research has indicated that certain derivatives exhibit significant inhibitory activity against enzymes like calf intestinal alkaline phosphatase, highlighting their potential use as pharmacological agents . The structural modification of this compound allows for the development of new drugs targeting various diseases.
Environmental Monitoring
Indicator of Pollution
Due to its stability and persistence in the environment, this compound is often used as an indicator compound for monitoring chlorinated pollutants. Its presence in soil and water samples can signal contamination from industrial activities involving chlorinated hydrocarbons. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound levels in environmental samples .
Data Tables
Application Area | Description | Example Organisms/Compounds |
---|---|---|
Bioremediation | Degradation of PCBs using microbial pathways | Alcaligenes sp. strain ALP83 |
Chemical Synthesis | Synthesis of biologically active derivatives | Acyl thiourea derivatives |
Environmental Monitoring | Indicator for chlorinated pollutant presence | Soil and water analysis |
Case Study 1: PCB Degradation
A study demonstrated that Alcaligenes sp. strain ALP83 effectively degrades PCBs through a pathway involving this compound. The research highlighted how this strain converts chlorinated biphenyls into less toxic metabolites using enzymatic processes that include CBL activity .
Case Study 2: Synthesis of Antibacterial Agents
Research focused on synthesizing acyl thiourea derivatives from this compound revealed significant antibacterial properties against various pathogens. The study characterized these compounds using nuclear magnetic resonance (NMR) spectroscopy and evaluated their efficacy through inhibition assays .
Chemical Reactions Analysis
Hydrolysis
The ester bond in 4-chlorobenzoate derivatives can undergo hydrolysis in the presence of an acid or base, yielding 4-chlorobenzoic acid and the corresponding alcohol.
Reduction
This compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution
The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the chlorine atom.
This compound-CoA Ligase Catalyzed Reactions
This compound—CoA ligase (EC 6.2.1.33) is an enzyme that catalyzes the chemical reaction :
This enzyme belongs to the family of ligases, specifically those forming carbon-sulfur bonds as acid-thiol ligases. The systematic name of this enzyme class is this compound: CoA ligase. This enzyme participates in 2,4-dichlorobenzoate degradation and employs magnesium as a cofactor .
The mechanism of this compound: CoA ligase (CBL) catalysis involves two partial reactions. In conformation 1, CBL catalyzes the adenylation of this compound (4-CB) with ATP. In conformation 2, CBL catalyzes the formation of 4-CB-CoA from 4-CB-AMP and CoA .
Wild-type CBL is activated by Mg+2, and its kinetic mechanism supports the prediction that PP i dissociation must precede the switch from conformation 1 to conformation 2, and therefore CoA binding .
Suzuki-Miyaura Coupling Reaction
Methyl this compound undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .
Reaction with Organotin(IV) Chlorides
Dibutyltin(IV) di-4-chlorobenzoate, diphenyltin(IV) di-4-chlorobenzoate, and triphenyltin(IV) this compound can be synthesized from their respective chlorides . For instance, dibutyltin(IV) di-4-chlorobenzoate is prepared according to the following reaction scheme :
Table 1: Microanalytical data of organotin(IV) compounds synthesized
Compound | Carbon (Calculated) | Hydrogen (Calculated) |
---|---|---|
$$(n-C4H9)2Sn(4 –C6H4(Cl)COO)2] | 48.2 (48.5) | 4.8 (4.8) |
$$(C6H5)2Sn(4 –C6H4(Cl)COO)2] | 53.2 (53.4) | 3.3 (3.1) |
$$(C6H5)3Sn(4 –C6H4(Cl)COO)] | 57.5 (57.6) | 3.8 (3.7) |
Table 2: Selected IR spectral data of the compounds synthesized (cm-1)
Compound | Sn-O | Sn-O-C | Sn-Bu | C=O | C-H aliphatic | Phenyl |
---|---|---|---|---|---|---|
$$(n-C4H9)2Sn(4 –C6H4(Cl)COO)2] | 434.6 | 1029.2 | 674.9 | 1419.2, 1558.2 | 2954 – 2860 | – |
$$(C6H5)2Sn(4 –C6H4(Cl)COO)2] | 591.1 | 1290.4 | – | 1596.7, 1690.3 | – | 1490.5; 725.7 |
$$(C6H5)3Sn(4 –C6H4(Cl)COO)] | 765.50 | 1243.3 | – | 1558.3, 1631.6 | – | 1428.4; 729.4 |
Properties
Molecular Formula |
C7H4ClO2- |
---|---|
Molecular Weight |
155.56 g/mol |
IUPAC Name |
4-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 |
InChI Key |
XRHGYUZYPHTUJZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl |
Synonyms |
4-chlorobenzoate 4-chlorobenzoic acid 4-chlorobenzoic acid, calcium(2:1) salt 4-chlorobenzoic acid, mercury(+1) salt 4-chlorobenzoic acid, mercury(+2)(2:1) salt 4-chlorobenzoic acid, sodium salt 4-chlorobenzoic acid, sodium salt, 11C-labeled para-chlorobenzoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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